silane CAS No. 76847-25-1](/img/structure/B14454401.png)
[(2-Methoxyphenyl)(phenyl)methoxy](trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methoxyphenyl)(phenyl)methoxysilane is an organosilicon compound with the molecular formula C17H22O2Si. This compound is characterized by the presence of a methoxyphenyl group, a phenyl group, and a trimethylsilane group attached to a central oxygen atom. It is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyphenyl)(phenyl)methoxysilane typically involves the reaction of (2-methoxyphenyl)magnesium bromide with trimethylsilyl chloride in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is stirred at room temperature for several hours, followed by the addition of water to quench the reaction. The product is then extracted using an organic solvent and purified by distillation or chromatography .
Industrial Production Methods
In an industrial setting, the production of (2-Methoxyphenyl)(phenyl)methoxysilane may involve larger-scale reactions using similar reagents and conditions. The process may be optimized for higher yields and purity, and automated systems may be used to control reaction parameters such as temperature, pressure, and reaction time. Industrial production may also involve additional purification steps such as recrystallization or advanced chromatographic techniques .
化学反応の分析
Types of Reactions
(2-Methoxyphenyl)(phenyl)methoxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce silane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles such as halides or amines
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines, and other nucleophiles
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silane compounds
科学的研究の応用
(2-Methoxyphenyl)(phenyl)methoxysilane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules. It is also used in the development of new synthetic methodologies.
Biology: Employed in the modification of biomolecules for studying biological processes and interactions.
Medicine: Investigated for potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties
作用機序
The mechanism of action of (2-Methoxyphenyl)(phenyl)methoxysilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound can form stable intermediates with other reactants, facilitating the formation of desired products. The methoxy and phenyl groups provide steric and electronic effects that influence the reactivity and selectivity of the compound in different reactions .
類似化合物との比較
Similar Compounds
Phenylsilane: Similar in structure but lacks the methoxy group. It is used in similar reactions but has different reactivity and selectivity.
Trimethoxy(2-phenylethyl)silane: Contains a phenylethyl group instead of a methoxyphenyl group.
Uniqueness
(2-Methoxyphenyl)(phenyl)methoxysilane is unique due to the presence of both methoxy and phenyl groups, which provide a combination of steric and electronic effects that influence its reactivity and selectivity in various chemical reactions. This makes it a valuable reagent in organic synthesis and other scientific research applications .
特性
CAS番号 |
76847-25-1 |
|---|---|
分子式 |
C17H22O2Si |
分子量 |
286.44 g/mol |
IUPAC名 |
[(2-methoxyphenyl)-phenylmethoxy]-trimethylsilane |
InChI |
InChI=1S/C17H22O2Si/c1-18-16-13-9-8-12-15(16)17(19-20(2,3)4)14-10-6-5-7-11-14/h5-13,17H,1-4H3 |
InChIキー |
XULKIQIDKSNTNE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C(C2=CC=CC=C2)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10a,12a-Dimethyl-1,3,4,4a,4b,5,6,9,10,10a,10b,11,12,12a-tetradecahydronaphtho[2,1-f]quinolin-8(2h)-one](/img/structure/B14454321.png)
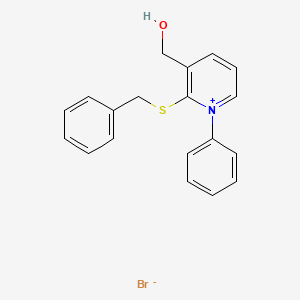
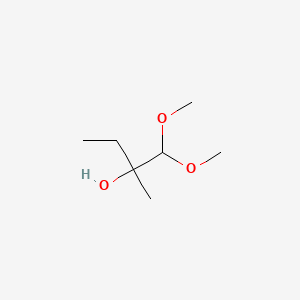
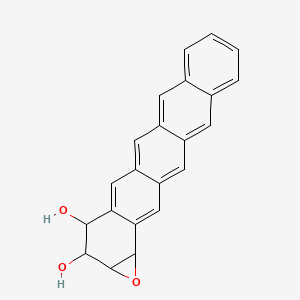
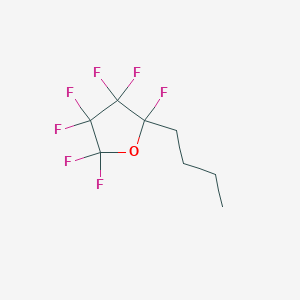

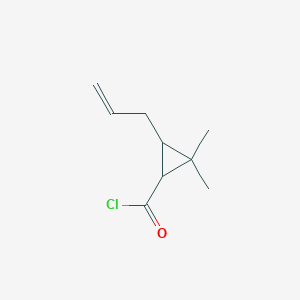
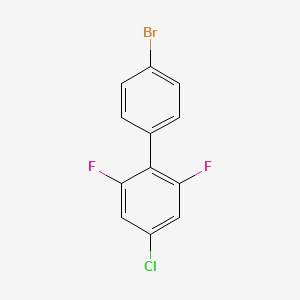
![2-Bromo-1-[4-(2-hydroxyethoxy)phenyl]propan-1-one](/img/structure/B14454385.png)
![5-(Dimethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14454392.png)
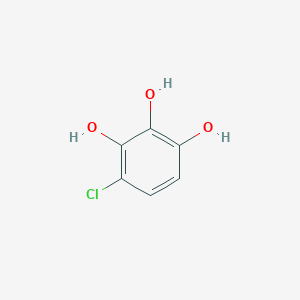
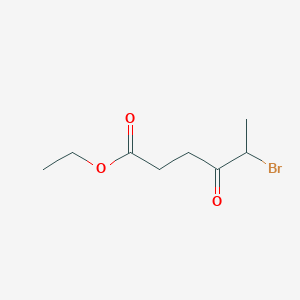
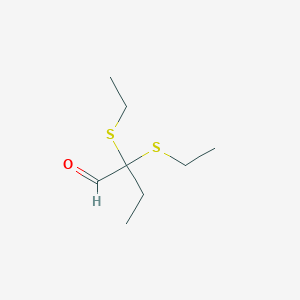
![3,9-bis(2-chloropropyl)-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine](/img/structure/B14454408.png)
